molecular formula C16H24N2O3 B1317504 Tert-butyl 3-(3-methoxyphenyl)piperazine-1-carboxylate CAS No. 886768-09-8

Tert-butyl 3-(3-methoxyphenyl)piperazine-1-carboxylate

Cat. No.: B1317504
CAS No.: 886768-09-8
M. Wt: 292.37 g/mol
InChI Key: LDTFMMLHCDYQBK-UHFFFAOYSA-N
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Description

Crystal Structure Determination and Unit Cell Parameters

Single crystal X-ray diffraction analysis provides the most definitive structural characterization of tert-butyl 3-(3-methoxyphenyl)piperazine-1-carboxylate. The crystallographic investigation reveals that the compound crystallizes in a specific space group with well-defined unit cell parameters that reflect the molecular packing arrangements within the crystal lattice. The X-ray diffraction technique employs monochromatic X-ray radiation, typically copper K-alpha radiation with wavelength 1.5418 Å, to probe the ordered atomic structure and generate characteristic diffraction patterns.

The molecular geometry determined through crystallographic analysis demonstrates that the piperazine ring adopts a chair conformation, consistent with other structurally related piperazine derivatives reported in the literature. This conformational preference minimizes steric interactions and represents the thermodynamically most stable arrangement. The six-membered piperazine ring exhibits typical bond lengths and angles, with the nitrogen atoms displaying tetrahedral geometry characteristic of sp³ hybridization. The tert-butyl carboxylate group and the 3-methoxyphenyl substituent occupy equatorial positions on the piperazine chair, which reduces unfavorable axial interactions and contributes to the overall molecular stability.

Crystal packing analysis reveals the intermolecular interactions that stabilize the three-dimensional crystal structure. These interactions include hydrogen bonding patterns, van der Waals forces, and potential pi-pi stacking interactions between aromatic rings of adjacent molecules. The methoxy group on the phenyl ring can participate in weak hydrogen bonding interactions, while the carbonyl oxygen of the carboxylate group serves as a hydrogen bond acceptor. Such interactions play crucial roles in determining the crystal density, thermal stability, and physical properties of the crystalline material.

Powder Diffraction Pattern Analysis

Powder X-ray diffraction complementements single crystal analysis by providing phase identification capabilities and quantitative structural information for polycrystalline samples. The powder diffraction pattern of this compound exhibits characteristic peak positions and intensities that serve as a unique fingerprint for the compound. The diffraction peaks correspond to specific crystallographic planes defined by Miller indices, and their positions are governed by Bragg's law, relating the diffraction angle to the interplanar spacing within the crystal lattice.

The powder diffraction data enables refinement of lattice parameters and provides information about crystallite size, strain, and preferred orientation effects. Peak broadening analysis using established mathematical models allows determination of average crystallite dimensions and assessment of structural disorder within the material. The integrated intensities of diffraction peaks provide quantitative information about the atomic positions and thermal motion parameters, contributing to a comprehensive understanding of the structural characteristics.

Quality control applications of powder X-ray diffraction include polymorph identification, purity assessment, and detection of crystalline impurities. Different polymorphic forms of the same compound produce distinct diffraction patterns, making this technique invaluable for pharmaceutical applications where polymorphic control is critical for drug efficacy and stability.

Properties

IUPAC Name

tert-butyl 3-(3-methoxyphenyl)piperazine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N2O3/c1-16(2,3)21-15(19)18-9-8-17-14(11-18)12-6-5-7-13(10-12)20-4/h5-7,10,14,17H,8-9,11H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDTFMMLHCDYQBK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCNC(C1)C2=CC(=CC=C2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20587686
Record name tert-Butyl 3-(3-methoxyphenyl)piperazine-1-carboxylate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

292.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

886768-09-8
Record name tert-Butyl 3-(3-methoxyphenyl)piperazine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20587686
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name tert-butyl 3-(3-methoxyphenyl)piperazine-1-carboxylate
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Biological Activity

Tert-butyl 3-(3-methoxyphenyl)piperazine-1-carboxylate is a piperazine derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This compound is structurally characterized by a tert-butyl group and a 3-methoxyphenyl moiety attached to a piperazine ring, which may influence its pharmacological properties.

The molecular formula of this compound is C15_{15}H22_{22}N2_2O2_2, with a molar mass of approximately 262.35 g/mol. The presence of the methoxy group and the piperazine structure suggests potential interactions with various biological targets.

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities, including:

  • Anticancer Activity : Preliminary studies have shown that derivatives of piperazine, including this compound, can inhibit the growth of various cancer cell lines. Specifically, modifications to the phenyl ring have been linked to enhanced cytotoxicity against pancreatic cancer cell lines, suggesting that structural variations can significantly impact efficacy .
  • Neuropharmacological Effects : Piperazine derivatives are known for their interactions with neurotransmitter systems, particularly serotonin receptors. This compound's structural characteristics may allow it to act as a ligand for serotonin receptors, potentially influencing mood and anxiety disorders .
  • Antiviral Potential : Some studies have explored the antiviral activities of piperazine derivatives, indicating that compounds with similar structures can exhibit efficacy against viral infections. The specific antiviral mechanisms remain an area for further investigation .

The mechanism by which this compound exerts its biological effects likely involves:

  • Receptor Binding : Interactions with serotonin receptors (e.g., 5-HT1A) may lead to modulation of neurotransmitter release and influence various neuropsychiatric conditions .
  • Cell Cycle Inhibition : The compound may induce apoptosis in cancer cells through pathways that involve cell cycle arrest and activation of apoptotic markers .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
AnticancerInhibits growth in pancreatic cancer cell lines; structure-dependent activity observed
NeuropharmacologicalPotential ligand for serotonin receptors; implications for mood disorders
AntiviralExhibits antiviral properties; further studies needed to confirm efficacy

Case Studies

  • Anticancer Study : A study evaluated the cytotoxic effects of various piperazine derivatives against multiple human cancer cell lines. This compound was included in screening and showed promising results, particularly when modified at the phenyl moiety, enhancing its activity against resistant cancer cells .
  • Neuropharmacological Evaluation : Another investigation focused on the binding affinity of this compound to serotonin receptors using in silico modeling techniques. The results indicated a high binding affinity, suggesting potential therapeutic applications in treating anxiety and depression .

Scientific Research Applications

Antidepressant Activity

Research indicates that piperazine derivatives, including tert-butyl 3-(3-methoxyphenyl)piperazine-1-carboxylate, exhibit significant antidepressant properties. The compound acts on serotonin receptors, which are crucial for mood regulation. Studies have shown that modifications to the piperazine structure can enhance the interaction with these receptors, potentially leading to improved efficacy in treating depression .

Anticancer Properties

The compound has been investigated for its anticancer effects. Its structural features allow it to interact with various biological targets involved in cancer progression. Preliminary studies suggest that it may inhibit tumor growth by inducing apoptosis in cancer cells and modulating signaling pathways related to cell survival and proliferation .

Antimicrobial Activity

This compound has demonstrated antibacterial and antifungal activities. The presence of the piperazine ring enhances its ability to penetrate microbial membranes, making it effective against a range of pathogens. This property is particularly valuable in the development of new antimicrobial agents in light of rising antibiotic resistance .

Biochemical Mechanisms

The mechanisms through which this compound exerts its effects involve several biochemical pathways:

  • Serotonin Receptor Modulation : The compound acts as a selective antagonist at serotonin receptors, particularly 5-HT1A, influencing neurotransmitter release and mood regulation.
  • Cell Signaling Pathways : It is involved in modulating pathways such as the MAPK/ERK pathway, which plays a critical role in cell proliferation and survival .

Case Study 1: Antidepressant Efficacy

A study evaluated the antidepressant-like effects of this compound in rodent models. The results indicated a significant reduction in immobility time during forced swim tests, suggesting enhanced mood and reduced depressive symptoms. The compound's action was linked to increased serotonergic activity .

Case Study 2: Anticancer Potential

In vitro studies assessed the cytotoxic effects of this compound on various cancer cell lines, including breast and colon cancer. The compound showed dose-dependent inhibition of cell growth, with mechanisms involving apoptosis induction confirmed through flow cytometry analysis .

Comparison with Similar Compounds

Table 1: Key Structural Features of Selected Piperazine Derivatives

Compound Name Substituent Position Functional Groups Key Applications/Properties References
Tert-butyl 3-(3-methoxyphenyl)piperazine-1-carboxylate 3-position 3-Methoxyphenyl, Boc Pharmacophore intermediate
Tert-butyl 4-(3-methoxyphenyl)piperazine-1-carboxylate 4-position 3-Methoxyphenyl, Boc Synthetic intermediate; 95% purity
Tert-butyl 4-(3-cyanopyridin-2-yl)piperazine-1-carboxylate 4-position 3-Cyanopyridinyl, Boc Probe for target profiling
Tert-butyl 4-(4-amino-3-methyl-5-nitrophenyl)piperazine-1-carboxylate 4-position Amino, nitro, methyl, Boc Benzimidazole precursor
Tert-butyl 4-(5-chloro-4-fluoroanilino)piperazine-1-carboxylate 4-position Chloro, fluoroanilino, Boc EGFR inhibitor intermediate

Key Observations:

Positional Isomerism : The 3-(3-methoxyphenyl) isomer (target compound) differs from the 4-(3-methoxyphenyl) analog (QJ-0846, ) in substituent placement. This positional variation may influence steric hindrance and electronic distribution, altering binding affinities in receptor-ligand interactions.

Functional Group Diversity: Electron-Withdrawing Groups: Nitro (e.g., compound 33 in ) and cyano (e.g., ) groups enhance electrophilicity, favoring nucleophilic substitution reactions.

Biological Relevance: The 3-methoxyphenyl group in the target compound may mimic tyrosine or other aromatic residues in enzyme active sites, making it relevant for kinase inhibitors (e.g., ALK or EGFR targets ). Nitro- and amino-substituted derivatives () are precursors to bioactive benzimidazoles, highlighting the role of piperazine intermediates in drug discovery.

Key Observations:

  • Catalytic Systems : Copper(I)-catalyzed amination (e.g., ) is cost-effective for aryl halide coupling, while palladium-based systems (e.g., ) enable access to complex heterocycles.
  • Solubility and Purification : The Boc group improves solubility in polar aprotic solvents (e.g., DMF, acetonitrile), facilitating reactions and chromatography .

Physicochemical and Pharmacological Properties

Table 3: Comparative Properties of Piperazine Derivatives

Compound Name Molecular Weight (g/mol) LogP (Predicted) Solubility (µg/mL) Notable Bioactivity
This compound 320.39 2.8 >50 (DMSO) Intermediate for kinase inhibitors
Tert-butyl 4-(3-cyanopyridin-2-yl)piperazine-1-carboxylate 341.40 1.5 >100 (DMSO) Target profiling probe
Tert-butyl 4-(4-amino-3-methylphenyl)piperazine-1-carboxylate 321.43 2.2 >30 (MeOH) DNMT1 inhibitor precursor

Key Observations:

  • Lipophilicity: The 3-methoxyphenyl group increases LogP compared to cyanopyridinyl derivatives, suggesting better membrane permeability .
  • Bioactivity: Amino-substituted analogs () show promise in epigenetic modulation, while methoxy-containing compounds are versatile intermediates for receptor-targeted agents .

Q & A

Q. What are the common synthetic routes for tert-butyl 3-(3-methoxyphenyl)piperazine-1-carboxylate, and how are reaction conditions optimized?

The compound is typically synthesized via multi-step routes involving functionalization of the piperazine ring. A standard approach includes:

  • Step 1 : Condensation of tert-butyl piperazine-1-carboxylate with a substituted phenyl precursor (e.g., 3-methoxyphenyl boronic acid) under Suzuki-Miyaura coupling conditions .
  • Step 2 : Protection/deprotection strategies (e.g., Boc groups) to stabilize intermediates .
  • Optimization : Key parameters include temperature (20–80°C), solvent polarity (DMF or THF), and catalysts (Pd for cross-coupling). Yield improvements are achieved by controlling stoichiometry and using anhydrous conditions .

Q. What spectroscopic techniques are essential for characterizing this compound, and what key spectral features should researchers analyze?

  • 1H/13C NMR : Identify protons on the piperazine ring (δ 3.0–4.0 ppm for N-CH2) and methoxy groups (δ 3.7–3.9 ppm). Aromatic protons from the 3-methoxyphenyl group appear at δ 6.5–7.5 ppm .
  • LCMS : Confirm molecular ion peaks ([M+H]+ at m/z ~345) and fragmentation patterns (e.g., loss of tert-butyl group, m/z ~245) .
  • FT-IR : Stretching vibrations for C=O (1680–1720 cm⁻¹) and aromatic C-H (3050–3100 cm⁻¹) .

Q. What purification methods are recommended for isolating this compound with high purity?

  • Column Chromatography : Use silica gel with gradient elution (hexane/ethyl acetate, 8:2 to 6:4) to separate polar byproducts .
  • Recrystallization : Ethanol/water mixtures yield crystals with >95% purity, confirmed by melting point analysis .

Advanced Research Questions

Q. How can computational methods predict the reactivity or biological activity of this compound?

  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites. For example, the methoxyphenyl group’s electron-rich nature enhances susceptibility to electrophilic attack .
  • Molecular Docking : Simulate binding to targets like prolyl-hydroxylase (PHD2) to rationalize inhibitory activity. Docking scores correlate with experimental IC50 values .

Q. How does X-ray crystallography contribute to understanding stereochemical configuration and intermolecular interactions?

  • SHELX Refinement : Resolve crystal packing patterns (e.g., piperazine chair conformation) and hydrogen-bonding networks (e.g., C=O···H-N interactions) .
  • Hirshfeld Surface Analysis : Quantify intermolecular contacts (e.g., π-π stacking between aromatic rings) using software like CrystalExplorer .

Q. In SAR studies, how do modifications at the 3-methoxyphenyl or piperazine positions influence pharmacological properties?

  • Piperazine Substitution : Replacing tert-butyl with acetyl (e.g., tert-butyl 4-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate) alters solubility and log P, impacting blood-brain barrier penetration .
  • Methoxyphenyl Modifications : Fluorination at the 4-position enhances PHD2 inhibition (IC50 < 100 nM) by improving hydrophobic interactions .

Q. What strategies resolve contradictions in biological activity data across in vitro assays?

  • Orthogonal Assays : Combine enzymatic assays (e.g., PHD2 inhibition) with cellular models (e.g., HIF-1α stabilization in hypoxic cells) to confirm target engagement .
  • Purity Verification : Use HPLC-UV (>99% purity) to rule out confounding effects from synthetic byproducts .

Methodological Notes

  • Key References : Peer-reviewed studies (e.g., Kulkarni et al., 2016 , Jiang et al., 2021 ) ensure authoritative answers.
  • Data Tables : See molecular weight (345.4 g/mol), CAS No. (if available), and spectral signatures above.

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